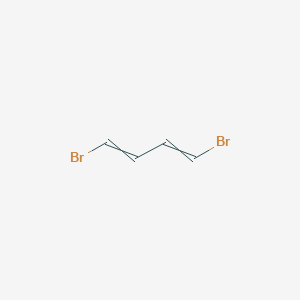

1,4-Dibromobuta-1,3-diene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

24332-30-7 |

|---|---|

Molecular Formula |

C4H4Br2 |

Molecular Weight |

211.88 g/mol |

IUPAC Name |

1,4-dibromobuta-1,3-diene |

InChI |

InChI=1S/C4H4Br2/c5-3-1-2-4-6/h1-4H |

InChI Key |

JVAUNSRALVFKNX-UHFFFAOYSA-N |

Canonical SMILES |

C(=CBr)C=CBr |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Dibromobuta 1,3 Diene and Its Analogues

Transition Metal-Catalyzed Approaches to 1,4-Dibromobuta-1,3-diene

Transition metal catalysis, particularly using palladium, provides a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules like this compound and its derivatives.

Palladium-Mediated Reactions for this compound Formation

Palladium catalysts are at the forefront of synthetic methodologies for creating conjugated diene systems due to their high efficiency and functional group tolerance.

The reaction of palladacyclopentadienyl complexes with halogens, such as bromine, presents a potential route to σ-butadienyl derivatives. rsc.org The oxidative addition of a halogen to the palladium center can be followed by a reductive elimination sequence to furnish the desired diene. For instance, the reaction of a palladacyclopentadienyl complex with bromine can yield a σ-butadienyl derivative. rsc.org While direct synthesis of this compound through this method is not extensively documented in readily available literature, the established reactivity patterns suggest its plausibility. The process would involve the formation of a palladacyclopentadiene, followed by oxidative addition of bromine, and subsequent elimination to yield the 1,4-dibrominated diene. The specific outcome of such reactions can be influenced by the nature of the ancillary ligands on the palladium and the halogen used. rsc.org

Palladium-catalyzed three-component reactions offer an efficient means to construct complex molecules from simpler starting materials in a single step. nih.gov Such reactions have been developed for the synthesis of substituted 1,3-dienes. researchgate.net A plausible, though not explicitly detailed in the provided literature, three-component synthesis of this compound could involve the palladium-catalyzed reaction of a vinyl halide, an alkyne, and a bromine source. The catalytic cycle would likely involve the oxidative addition of the vinyl halide to a palladium(0) species, followed by insertion of the alkyne, and subsequent reaction with the bromine source to yield the final product and regenerate the catalyst. The feasibility and efficiency of such a reaction would depend on the specific catalyst system and reaction conditions employed.

Suzuki-Miyaura Cross-Coupling in the Synthesis of Aryl-Substituted Buta-1,3-diene Derivatives

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for synthesizing aryl-substituted compounds. libretexts.org This reaction can be employed to create aryl-substituted buta-1,3-diene derivatives by coupling a dihalobutadiene with an arylboronic acid in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The reaction is known to be effective for a variety of aryl and heteroaryl boronic acids, showcasing broad functional group tolerance. nih.gov

Below is a table summarizing representative conditions for Suzuki-Miyaura cross-coupling reactions to form diene derivatives.

| Starting Dihalide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Aryltriazene | Arylboronic acid | Polystyrene-supported Pd–NHC | - | 1,4-Dioxane | Good to excellent | nih.gov |

| Aryl Halide | Arylboronic acid | (L1)PdCl2 | - | - | Good to excellent | researchgate.net |

| Propargyl alcohol | Boronic acid | Palladium catalyst | Base-free | - | - | nih.gov |

Negishi Cross-Couplings for Substituted Diene Synthesis

The Negishi cross-coupling reaction provides another powerful method for the synthesis of substituted dienes by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is noted for its high reactivity, stereoselectivity, and broad scope, accommodating a wide range of functional groups. wikipedia.orgorganic-chemistry.org The synthesis of substituted buta-1,3-dienes can be achieved by coupling a dihaloalkene with an organozinc reagent. nih.govfigshare.com

The following table presents examples of Negishi cross-coupling reactions for the synthesis of substituted alkenes, which is analogous to the synthesis of substituted dienes.

| Organohalide | Organozinc Reagent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Fluoro-1-haloalkene | Primary alkylzinc bromide | Pd2(dba)3 or PdCl2(dppb) | High | nih.gov |

| β,β-Dichlorostyrene | Alkylzinc bromide | Pd(PPh3)4 | - | nih.govfigshare.com |

| Aryl halide | Cycloalkylzinc reagent | Pd-SPhos G2 | 56 | researchgate.net |

Elimination-Based Syntheses of this compound

Elimination reactions provide a classical and effective route to the formation of carbon-carbon double bonds and can be applied to the synthesis of conjugated dienes like this compound. A common strategy involves the dehydrohalogenation of a saturated or partially saturated precursor. For instance, the dehydrobromination of 1,2,3,4-tetrabromobutane (B74461) can lead to the formation of this compound. ontosight.ai This type of reaction is typically carried out in the presence of a base. Similarly, an analogue, 1,4-dibromo-2,3-dimethylbuta-1,3-diene, can be synthesized in high yield through the dehydrobromination of 1,2,3,4-tetrabromo-2,3-dimethylbutane.

Dehydrohalogenation Routes for this compound Precursors

Dehydrohalogenation, the removal of a hydrogen and a halogen atom from adjacent carbons, is a fundamental method for creating carbon-carbon double bonds. researchgate.netlumenlearning.com In the context of synthesizing this compound, this typically involves a polyhalogenated butane (B89635) precursor.

A common precursor for the synthesis of this compound is 1,2,3,4-tetrabromobutane. The dehydrobromination of 1,2,3,4-tetrabromo-2,3-dimethylbutane, an analogue, has been shown to produce 1,4-dibromo-2,3-dimethylbuta-1,3-diene in high yield. rsc.org This reaction underscores the utility of dehydrohalogenation in forming the target diene system from a saturated, halogenated precursor. The reaction generally requires a base to facilitate the elimination of two molecules of hydrogen bromide (HBr). researchgate.net

Similarly, mixed halogenated dienes can be synthesized through dehydrohalogenation. For instance, the dehydrochlorination of 2,3-dichloro-1,4-dinitrobutane using lead(II) acetate (B1210297) in glacial acetic acid yields (1E,3E)-1,4-dinitro-1,3-butadiene. mdpi.com This highlights the adaptability of the dehydrohalogenation strategy for creating various substituted dienes.

The general mechanism for these elimination reactions can be categorized as either E1 (unimolecular) or E2 (bimolecular). lumenlearning.com The E2 mechanism is a single-step concerted reaction where the base removes a proton, and the leaving group departs simultaneously to form the double bond. lumenlearning.com This pathway is often favored by strong bases. lumenlearning.com The E1 mechanism, on the other hand, is a two-step process involving the formation of a carbocation intermediate, which is then deprotonated by a base. lumenlearning.com The choice of base, solvent, and substrate structure influences which mechanism predominates. lumenlearning.com

Thermal Elimination Reactions in Diene Synthesis

Thermal elimination reactions provide an alternative route to diene synthesis, often proceeding without the need for a base. researchgate.net Heat can favor elimination reactions over competing substitution reactions. masterorganicchemistry.com This is because elimination reactions typically result in an increase in the number of molecules, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the -TΔS term more negative, thus favoring the elimination process. masterorganicchemistry.com

An example of thermal elimination is the synthesis of (1E,3E)-1,4-dinitro-1,3-butadiene from 2,3-diacetoxy-1,4-dinitrobutane. mdpi.com This reaction involves the elimination of two molecules of acetic acid upon heating in the presence of potassium bicarbonate in chloroform. mdpi.com While a base is present, the elevated temperature is a critical factor in driving the reaction towards the formation of the conjugated diene.

These reactions are a subset of a broader class of elimination reactions used for diene synthesis, which can be categorized as 1,2-eliminations, 1,4-eliminations, and 1,2,3,4-eliminations. wordpress.com

Electrochemical Synthesis Protocols for Halogenated Dienes

Electrochemical methods offer a distinct approach to the synthesis of halogenated dienes. These methods utilize an electric current to drive oxidation or reduction reactions, leading to the formation of the desired product.

An example is the electrochemical oxidation of 1,4-dinitrobut-2-ene in the presence of bromine or iodine and a methanolic solution of potassium hydroxide (B78521) to produce (1E,3E)-1,4-dinitro-1,3-butadiene. mdpi.com This process demonstrates the potential of electrochemistry to facilitate the formation of conjugated diene systems.

Stereoselective Synthesis of this compound Isomers

The stereochemistry of the double bonds in this compound is crucial as it determines the physical and biological properties of the molecule. mdpi.com The synthesis of specific isomers (E,E), (E,Z), (Z,E), or (Z,Z) requires stereoselective methods.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the stereoselective synthesis of 1,3-dienes. mdpi.comnih.gov These reactions often involve the coupling of pre-functionalized alkenyl partners with a defined stereochemistry. mdpi.com For instance, the Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, can be used to synthesize multi-substituted 1,3-dienes with high stereoselectivity by using stereo-defined alkenyl potassium fluoroborate and alkenyl bromide reagents. nih.gov

Other methods for stereoselective diene synthesis include:

Heck Reaction: This palladium-catalyzed reaction couples an organic halide with an alkene. nih.gov The stereoselectivity can be controlled by the choice of substrate and reaction conditions. nih.gov

Enyne Metathesis: This reaction involves the coupling of an alkyne and an alkene, although controlling stereoselectivity can be challenging. nih.gov

Wittig Reaction: This reaction of an aldehyde or ketone with a phosphonium (B103445) ylide can be modified to produce specific diene isomers. nih.gov

Ring-Closing Metathesis: This method can be used to synthesize cyclic dienes with specific stereochemistry, such as E,Z-configured 1,3-dienes. nih.gov

For the synthesis of highly substituted 1,3-dienes, multi-component reactions catalyzed by transition metals offer a modular approach with excellent regio- and stereoselectivity. nih.gov For example, a tetra-component reaction involving a borylated dendralene, an organolithium reagent, and two different electrophiles has been reported for the synthesis of highly substituted 1,3-dienes. nih.gov

The ability to synthesize all four possible stereoisomers of a diene is a significant achievement in synthetic chemistry. researchgate.net

Reactivity and Reaction Mechanisms of 1,4 Dibromobuta 1,3 Diene

Cycloaddition Reactions Involving 1,4-Dibromobuta-1,3-diene

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In these reactions, two or more unsaturated molecules, or different parts of the same molecule, combine to form a cyclic adduct. The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of this class, enabling the formation of six-membered rings with a high degree of control. ucalgary.camasterorganicchemistry.com Another important type is the [4+3] cycloaddition, which offers a route to seven-membered rings.

The Diels-Alder reaction involves the interaction of a conjugated diene (a 4π-electron system) with a dienophile (a 2π-electron system) to form a cyclohexene (B86901) derivative. ucalgary.calibretexts.org This reaction is highly valued for its ability to form two new carbon-carbon bonds and up to four new stereocenters in a single, concerted step. youtube.com The presence of bromine atoms on the diene, as in this compound, is expected to influence its reactivity and the stability of the resulting adduct. Generally, dienes with electron-withdrawing groups, such as halogens, react more readily with electron-rich dienophiles. libretexts.org

For a Diels-Alder reaction to occur, the conjugated diene must adopt an s-cis conformation, where the two double bonds are on the same side of the single bond connecting them. masterorganicchemistry.comlibretexts.org This spatial arrangement is necessary to allow for the proper orbital overlap with the dienophile in the cyclic transition state. libretexts.org The alternative, and often more stable, s-trans conformation is unreactive in Diels-Alder reactions as the ends of the diene are too far apart. masterorganicchemistry.comlibretexts.org

The Diels-Alder reaction is generally considered a pericyclic reaction that proceeds through a single, concerted transition state. libretexts.orglibretexts.org In this mechanism, all bond-forming and bond-breaking events occur simultaneously, without the formation of any intermediates. libretexts.org This concerted pathway explains the high stereospecificity of the reaction. researchgate.net

However, for some systems, particularly those involving highly polarized or radical-stabilizing substituents, a stepwise mechanism involving zwitterionic or diradical intermediates has been considered. libretexts.org For a diene like this compound, the bromine atoms are electron-withdrawing, which could polarize the diene system. Depending on the nature of the dienophile, the polarity of the transition state could vary. A significant difference in the electronic nature of the diene and dienophile might favor a more asynchronous or even stepwise pathway. libretexts.org Without specific mechanistic studies on this compound, the pathway remains a topic for theoretical exploration.

The Diels-Alder reaction is renowned for its high degree of stereochemical control. The stereochemistry of the dienophile is retained in the product; for instance, a cis-dienophile will yield a cis-substituted cyclohexene, and a trans-dienophile will result in a trans-substituted product. researchgate.net This is a direct consequence of the concerted, suprafacial nature of the cycloaddition, where the new sigma bonds are formed on the same face of both the diene and the dienophile. researchgate.net

Furthermore, the relative orientation of the diene and dienophile in the transition state leads to stereoselectivity, often favoring the endo product. The "endo rule" states that the substituents on the dienophile (especially electron-withdrawing ones) tend to orient themselves under the π-system of the diene in the transition state. khanacademy.org This orientation is favored due to secondary orbital interactions. For the (E,E)-isomer of this compound, the bromine atoms would be considered the "outside" groups in the s-cis conformation, and their stereochemical fate in the product would be determined by these established principles. researchgate.net

Table 1: General Principles of Stereochemical Control in Diels-Alder Reactions

| Principle | Description | Outcome for this compound (Theoretical) |

| Diene Conformation | Must react in the s-cis conformation. | The (E,E)-isomer would need to adopt an s-cis conformation for the reaction to proceed. |

| Stereospecificity | The stereochemistry of the dienophile is preserved in the adduct. | A reaction with a cis-dienophile would lead to a product with cis substituents, and a trans-dienophile to a trans product. |

| Endo Rule | The transition state leading to the endo product is generally favored. | The substituents on the dienophile would preferentially be oriented towards the diene system in the transition state. |

| Diene Stereochemistry | The relative positions of substituents on the diene are maintained in the product. | For (E,E)-1,4-dibromobuta-1,3-diene, the two bromine atoms would end up on the same face of the newly formed ring. |

Beyond the well-known [4+2] cycloadditions, dienes can participate in other modes of cycloaddition, such as [4+3] cycloadditions, to form larger ring systems.

The [4+3] cycloaddition reaction is a valuable method for the synthesis of seven-membered rings. A common strategy involves the reaction of a 1,3-diene with a three-atom component, such as an allyl cation or a vinyl carbene equivalent. Metal-catalyzed reactions, often employing rhodium or silver, are frequently used to generate vinylcarbenoid species from precursors like vinyldiazoacetates or vinyl-N-triftosylhydrazones.

The mechanism of these reactions often involves a stepwise process, starting with the formation of a divinylcyclopropane intermediate, which then undergoes a Cope rearrangement to yield the seven-membered cycloheptadiene product. The stereochemistry of the final product is often predictable based on the requirements of the Cope rearrangement transition state. While this methodology has been applied to a range of dienes, specific studies detailing the participation of this compound in such reactions are not currently documented in the literature. The presence of bromine atoms could potentially influence the reactivity of the diene and the stability of any intermediates formed.

Nucleophilic Transformations of this compound

Nucleophilic Addition Reactions

Nucleophilic attack on conjugated dienes can occur through two primary routes: 1,2-addition and 1,4-addition, also known as conjugate addition. The two bromine atoms in this compound significantly alter its reactivity profile, activating the diene system for nucleophilic attack due to their electron-withdrawing nature.

The regioselectivity of nucleophilic addition is governed by a combination of electronic and steric factors. Potential sites for nucleophilic attack include the C2 and C4 positions, with the stability of the resulting carbanionic intermediate being a key determinant of the reaction pathway.

Weakly basic nucleophiles, such as amines and thiolates, are known to undergo conjugate addition with α,β-unsaturated carbonyl compounds. libretexts.orglibretexts.org It is reasonable to expect a similar mode of reactivity with the electron-deficient this compound system, potentially through a Michael-type addition mechanism in the case of amines.

Nucleophilic Substitution Reactions

The bromine atoms in this compound are classified as vinylic bromides due to their attachment to sp²-hybridized carbon atoms. Vinylic halides are typically less reactive in nucleophilic substitution reactions compared to their saturated counterparts, a consequence of a stronger C-Br bond and increased steric hindrance around the double bond. However, the conjugated nature of the diene can influence this reactivity.

Nucleophilic substitution on this compound could result in the displacement of one or both bromine atoms, with the specific outcome depending on the nucleophile, reaction conditions, and the stability of any reaction intermediates.

Organometallic reagents, including Grignard reagents and organocuprates (Gilman reagents), are potent nucleophiles used for carbon-carbon bond formation. While Grignard reagents tend to favor 1,2-addition to the carbonyl group of α,β-unsaturated systems, Gilman reagents are renowned for their preference for 1,4-conjugate addition. masterorganicchemistry.com The reaction of this compound with Gilman reagents could potentially lead to the substitution of the bromine atoms, providing a route to novel functionalized dienes, leveraging the known efficacy of organocuprates in SN2 reactions with primary alkyl halides. masterorganicchemistry.com

Electrophilic Reactions of this compound

Addition of Halogens and Interhalogens

The electrophilic addition of halogens to conjugated dienes like buta-1,3-diene is a well-documented reaction that can produce both 1,2- and 1,4-addition products. doubtnut.comthestudentroom.co.ukmasterorganicchemistry.comlibretexts.orgyoutube.com For example, the bromination of buta-1,3-diene yields a mixture of 3,4-dibromo-1-butene (the 1,2-adduct) and 1,4-dibromo-2-butene (B147587) (the 1,4-adduct). doubtnut.com

In the case of this compound, the existing bromine atoms deactivate the double bonds towards further electrophilic attack, making such reactions more difficult compared to unsubstituted butadiene.

The addition of a halogen like bromine would proceed through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion at either the C2 or C4 position would yield the respective 1,2- or 1,4-adduct. The regioselectivity of this process would be dictated by the electronic and steric influences of the incumbent bromine atoms.

The addition of interhalogens, such as bromine chloride (BrCl) or iodine chloride (ICl), is expected to follow a similar mechanistic pathway. The more electropositive halogen will act as the initial electrophile, forming a halonium ion, which is then opened by the more electronegative halide. The regiochemistry of this addition will be governed by both electronic considerations (Markovnikov's rule) and the relative stability of the carbocationic intermediate.

Polymerization and Copolymerization Dynamics of this compound Derivatives

The polymerization of conjugated dienes is of immense industrial importance, forming the basis for synthetic rubber production. britannica.com The presence of halogen substituents on the butadiene monomer, as seen in this compound, can profoundly influence the polymerization behavior and the properties of the resulting polymer. A notable example is the polymerization of chloroprene (B89495) (2-chloro-1,3-butadiene) to produce the valuable elastomer, Neoprene. libretexts.org

Derivatives of this compound can potentially be polymerized through various mechanisms, including free-radical, anionic, and cationic pathways.

Free-Radical Polymerization: This is a common method for polymerizing vinyl monomers. fujifilm.com The free-radical polymerization of buta-1,3-diene typically results in a polymer chain containing a mixture of 1,2- and 1,4-addition units. vedantu.com A similar outcome is anticipated for this compound, where the bromine atoms could also influence the stereochemistry (cis/trans isomerism) of the 1,4-units. Research on related functionalized dienes, such as N,N-diethyl-2-methylene-3-butenamide, has shown that free-radical polymerization can lead exclusively to a 1,4-polymer structure. researchgate.net

Anionic Polymerization: This technique offers excellent control over polymer microstructure. The anionic polymerization of butadiene with organolithium initiators can be tailored to produce polymers with high 1,4- or 1,2-content, depending on the reaction conditions. researchgate.netmdpi.com The electron-withdrawing bromine atoms in this compound would likely impact the stability of the propagating anionic center, thereby affecting the polymerization kinetics and the final polymer architecture.

Cationic Polymerization: The cationic polymerization of 1,3-dienes is generally more challenging and less controlled compared to its anionic counterpart. rsc.org However, recent developments using Lewis acid-based initiating systems have enabled the effective polymerization of butadiene to form solid polybutadienes. rsc.org The bromine substituents in this compound would be expected to influence the stability of the propagating carbocation, which has significant implications for the feasibility and outcome of cationic polymerization.

Copolymerization: Derivatives of this compound could also be copolymerized with other monomers like styrene (B11656) or acrylates to create materials with customized properties. The reactivity ratios of the comonomers would dictate the composition and sequence distribution within the copolymer. The bromine atoms would impart a different polarity and reactivity to the diene monomer in comparison to unsubstituted butadiene, which would affect its incorporation into the growing polymer chain.

The following table provides a summary of the various polymerization methods and their anticipated outcomes for derivatives of this compound.

| Polymerization Method | Initiator/Catalyst | Expected Polymer Microstructure | Potential Characteristics |

| Free-Radical | Azo compounds, Peroxides | Mixture of 1,2- and 1,4-units | Potential for flame-retardant properties |

| Anionic | Organolithium compounds | Controllable 1,2- vs. 1,4-content | Well-defined polymer architecture |

| Cationic | Lewis acids | Complex, potential for side reactions | Potentially high glass transition temperature |

Integration into Luminescent Conjugated Microporous Copolymers

While direct reports on the integration of this compound into luminescent conjugated microporous copolymers (CMPs) are not prevalent in the literature, its molecular structure suggests a potential utility in this area. Luminescent CMPs are a class of materials that combine permanent nanoporosity with a π-conjugated framework, making them suitable for applications in sensing and light-emitting devices. acs.orgrsc.org The synthesis of these polymers often relies on cross-coupling reactions, such as the Suzuki-Miyaura reaction, where halogenated monomers are key building blocks. acs.org

Theoretically, this compound could serve as a monomer or a cross-linking agent in the formation of such porous networks. The bromine atoms provide reactive handles for metal-catalyzed cross-coupling reactions, a common strategy for constructing the extended π-conjugated systems that are essential for luminescence. rsc.org For instance, brominated monomers are known to participate in controlled polymerization reactions, which is crucial for the synthesis of well-defined polymer structures. rsc.org

The potential utility of halogenated compounds in creating functional polymers is an active area of research. Halogen bonding has been explored as a tool in the design of smart materials, including conjugated polymers for applications in organic light-emitting diodes. nih.gov The ability to precisely place halogen atoms on a monomer unit is critical for controlling the resulting polymer's structure and properties.

General Principles of Diene Polymerization Mechanisms Relevant to Substituted Butadienes

The polymerization of conjugated dienes like 1,3-butadiene (B125203) can proceed through several mechanisms, leading to polymers with different microstructures. nih.govgoogle.com The presence of substituents, such as the bromine atoms in this compound, significantly influences the reactivity of the monomer and the properties of the resulting polymer.

Polymerization of conjugated dienes can occur via 1,2-addition or 1,4-addition. In 1,4-addition, the polymer chain grows from the ends of the monomer unit, resulting in a double bond within each repeating unit of the polymer chain. nih.gov This can lead to either cis or trans stereochemistry. In 1,2-addition, the polymerization involves only one of the double bonds, leading to a polymer with pendant vinyl groups.

Several polymerization methods are employed for dienes, each with its own characteristics and ability to control the polymer's stereochemistry.

| Polymerization Method | Description | Key Features |

| Ziegler-Natta Polymerization | This method uses a transition metal complex (e.g., titanium) with an organoaluminum compound as a catalyst. | Can produce polymers with high stereoregularity (e.g., high cis-1,4 or trans-1,4 content). |

| Anionic Polymerization | Initiated by organometallic compounds (e.g., butyllithium), this is a living polymerization technique. | Allows for good control over molecular weight and microstructure. The polarity of the solvent can influence the ratio of 1,2- to 1,4-addition. |

| Radical Polymerization | Initiated by a free radical source, this method is often used for producing emulsion SBR (styrene-butadiene rubber). | Typically leads to less stereoregular polymers, often a mix of cis-1,4, trans-1,4, and 1,2-units. |

| Coordination Polymerization | This involves the use of various transition metal catalysts, including cobalt, nickel, and neodymium complexes. | The choice of catalyst and ligands can precisely control the polymer's microstructure, achieving high selectivity for cis-1,4 or other isomers. researchgate.net |

For substituted butadienes, the nature and position of the substituent affect the monomer's reactivity and the stereochemistry of the polymerization. The electron-withdrawing nature of the bromine atoms in this compound would be expected to influence the electron density of the diene system, thereby affecting its coordination to a catalyst and the subsequent insertion into a growing polymer chain.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1,4 Dibromobuta 1,3 Diene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. In 1,4-dibromobuta-1,3-diene (C₄H₄Br₂), there are four olefinic protons. The presence of bromine atoms and the conjugated double bond system will influence their chemical shifts, causing them to appear in the downfield region of the spectrum, typically between 6.0 and 7.5 ppm.

The ¹H NMR spectrum is expected to be complex due to the possible existence of (E,E), (E,Z), and (Z,Z) isomers, each of which would exhibit a unique set of signals and coupling constants. The coupling constants (J-values) between the vinylic protons would be indicative of their geometric arrangement (cis or trans).

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H1 | 6.5 - 7.0 | Doublet of doublets | J(H1-H2), J(H1-H3) |

| H2 | 6.0 - 6.5 | Doublet of doublets | J(H2-H1), J(H2-H4) |

| H3 | 6.5 - 7.0 | Doublet of doublets | J(H3-H1), J(H3-H4) |

| H4 | 6.0 - 6.5 | Doublet of doublets | J(H4-H2), J(H4-H3) |

Note: The actual chemical shifts and coupling constants will vary depending on the specific isomer and the solvent used.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the four carbon atoms of the butadiene backbone. The carbon atoms bonded to the electronegative bromine atoms (C1 and C4) are expected to be deshielded and appear at a lower field (higher ppm value) compared to the internal carbons (C2 and C3). The sp² hybridized carbons of the double bonds will resonate in the typical olefinic region of the spectrum. libretexts.org

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) |

| C1 | 115 - 125 |

| C2 | 130 - 140 |

| C3 | 130 - 140 |

| C4 | 115 - 125 |

Note: These are estimated chemical shift ranges and can be influenced by the isomeric form and solvent.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOE)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and establishing the connectivity within a molecule. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal the coupling relationships between protons. huji.ac.illibretexts.org For this compound, cross-peaks in the COSY spectrum would confirm the connectivity between adjacent vinyl protons (e.g., H1-H2, H2-H3, H3-H4), aiding in the assignment of the proton spin system. huji.ac.il

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.educolumbia.edu For this compound, the HSQC spectrum would show cross-peaks connecting each proton signal to its attached carbon signal (e.g., H1 to C1, H2 to C2, etc.), allowing for the definitive assignment of the carbon signals based on the already assigned proton signals. columbia.edu

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments provide information about the spatial proximity of nuclei. This would be particularly useful in determining the stereochemistry (E/Z isomerism) of the double bonds in this compound by observing through-space interactions between protons. For instance, in a Z-isomer, a NOE would be expected between protons on the same double bond, whereas in an E-isomer, this effect would be absent or very weak.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. wikipedia.org The mass spectrum of this compound would be expected to show a characteristic isotopic pattern for bromine-containing fragments, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). youtube.com

The molecular ion peak would appear as a pair of peaks (M⁺ and M+2⁺) of roughly equal intensity, separated by two mass units. The fragmentation of this compound would likely involve the loss of bromine atoms and the cleavage of the carbon-carbon bonds.

Predicted Fragmentation Pattern for this compound in EI-MS:

| m/z Value | Possible Fragment | Comments |

| 210/212/214 | [C₄H₄Br₂]⁺ | Molecular ion peak cluster (due to two Br atoms) |

| 131/133 | [C₄H₄Br]⁺ | Loss of one bromine atom |

| 52 | [C₄H₄]⁺ | Loss of two bromine atoms |

Note: The relative intensities of these fragments would depend on their stability.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. rsc.org Since this compound is a neutral, non-polar molecule, it is not ideally suited for ESI-MS analysis under standard conditions. However, it might be possible to observe adduct ions, such as [M+Na]⁺ or [M+K]⁺, if the analysis is performed in the presence of appropriate salts. ESI-MS is less likely to cause extensive fragmentation compared to EI-MS, and the resulting spectrum would likely be dominated by the pseudomolecular ion. rsc.org

Time-of-Flight (TOF) Mass Spectrometry

Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful technique for determining the molecular weight of a compound and deducing its elemental composition by measuring the mass-to-charge ratio (m/z) of its ions. In TOF-MS, ions are generated and accelerated by an electric field, after which they travel through a field-free drift tube. The time it takes for an ion to reach the detector is directly proportional to the square root of its m/z ratio, allowing for precise mass determination.

For this compound (C₄H₄Br₂), the mass spectrum is uniquely characterized by the isotopic distribution of bromine. youtube.com Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). youtube.com Consequently, a molecule containing two bromine atoms will exhibit a distinctive pattern of three molecular ion peaks:

The M peak, corresponding to molecules containing two ⁷⁹Br atoms.

The M+2 peak, for molecules with one ⁷⁹Br and one ⁸¹Br atom.

The M+4 peak, for molecules containing two ⁸¹Br atoms.

The relative intensity of these peaks follows a predictable binomial distribution, approximating a 1:2:1 ratio. youtube.com This characteristic isotopic signature is a definitive indicator for the presence of two bromine atoms in the molecule.

The molecular weight of this compound is approximately 211.88 g/mol . nih.gov The expected molecular ion peaks in its mass spectrum are detailed in the table below.

Table 1: Predicted Molecular Ion Peaks for this compound in TOF-MS

| Peak | Bromine Isotope Composition | Approximate m/z | Expected Relative Intensity |

|---|---|---|---|

| M | ⁷⁹Br, ⁷⁹Br | 210 | 1 |

| M+2 | ⁷⁹Br, ⁸¹Br | 212 | 2 |

| M+4 | ⁸¹Br, ⁸¹Br | 214 | 1 |

Note: The m/z values are approximated for the most abundant isotopes of carbon and hydrogen.

Vibrational Spectroscopy (Raman and Infrared)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural vibrational modes. While IR spectroscopy measures the absorption of infrared light due to changes in the dipole moment during a vibration, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in polarizability. mdpi.com For molecules with a center of symmetry, the rule of mutual exclusion often applies, meaning vibrations that are IR active are Raman inactive, and vice versa, making these techniques highly complementary.

The vibrational spectrum of this compound is expected to be dominated by several key vibrational modes. The presence of carbon-carbon double bonds (C=C) within the conjugated system gives rise to strong stretching vibrations. In analogous conjugated dienes, such as (1E,3E)-1,4-dinitro-1,3-butadiene, the C=C stretching frequency appears around 1606 cm⁻¹. mdpi.com Additionally, the trans configuration of the double bonds leads to characteristic signals, for instance at 985 cm⁻¹ in the dinitro analogue. mdpi.com

The carbon-bromine (C-Br) bonds will also produce distinct stretching vibrations, typically found in the lower frequency "fingerprint" region of the IR spectrum (below 1500 cm⁻¹). Other expected vibrations include C-H stretching of the vinyl hydrogens and various C-H and C-C bending modes. By analyzing the presence, position, and intensity of these bands in both IR and Raman spectra, the specific isomeric and conformational structure of this compound can be investigated.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (vinyl) | Stretching | 3100 - 3000 |

| C=C (conjugated) | Stretching | 1650 - 1600 |

| C-H (=CH₂) | Bending (out-of-plane) | 1000 - 900 |

Gas-Phase Separation Techniques for Conformer Analysis

The conformational landscape of this compound, which includes rotational isomers (conformers) around the central C-C single bond (s-trans vs. s-gauche/s-cis), can be effectively studied using gas-phase techniques. These methods are crucial as they examine molecules in an isolated state, free from the intermolecular forces present in liquids or solids. wikipedia.org

Gas Chromatography (GC) is a primary technique for separating volatile compounds. researchgate.net A sample containing a mixture of isomers of this compound ((E,E), (E,Z), (Z,Z)) could be separated into its constituent components based on their different boiling points and interactions with the stationary phase of the GC column. Each separated isomer could then be introduced into a mass spectrometer or other detector for identification.

For the precise determination of the geometric structure of the conformers, Gas Electron Diffraction (GED) is an exceptionally powerful technique. wikipedia.orgunl.edu In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules. The resulting diffraction pattern is dependent on the internuclear distances within the molecule. By analyzing this pattern, highly accurate measurements of bond lengths, bond angles, and, crucially, the dihedral angles that define the molecular conformation can be obtained. wikipedia.org For this compound, GED could be used to determine the relative populations of the planar s-trans and non-planar s-gauche conformers in the gas phase and to measure the precise dihedral angle of the gauche form. Similar studies on halogenated alkanes have successfully used GED to elucidate complex conformational equilibria. nb.no

Computational and Theoretical Investigations of 1,4 Dibromobuta 1,3 Diene

Electronic Structure and Conformational Analysis

The arrangement of the butadiene backbone can be described by the dihedral angle around the central C-C single bond, leading to different conformers. The most significant are the planar s-trans and s-cis conformations, along with non-planar gauche structures. Computational analysis is essential to determine the relative energies and properties of these conformers.

Energy Profiles and Relative Stabilities of s-trans and gauche Conformers

For conjugated dienes, the s-trans conformer is generally more stable than the s-cis or gauche forms due to reduced steric hindrance. While specific energy profiles and relative stabilities for 1,4-dibromobuta-1,3-diene are not readily found in the searched literature, the principles of conformational analysis suggest that the bulky bromine atoms would likely increase the energy difference between the conformers compared to unsubstituted 1,3-butadiene (B125203).

Quantum Chemical Calculations (e.g., DFT-B3LYP, CCSD(T))

Quantum chemical calculations are the primary method for investigating the properties outlined above. Density Functional Theory (DFT), particularly with the B3LYP hybrid functional, is a widely used method for optimizing geometries and calculating energies of organic molecules. For higher accuracy, especially for energy calculations, methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are employed.

While these methods are standard, specific applications to determine the conformational landscape of isolated this compound have not been identified in the searched literature. One study utilized DFT-B3LYP calculations to investigate the energy profile for the formation of a related (E,E)-1,4-dihalo-1,3-diene from a palladacyclopentadiene precursor. acs.org The study focused on the reaction mechanism involving the metal complex and reported a calculated activation energy of 25.4 kcal/mol for a key reductive elimination step, rather than on the intrinsic properties of the diene itself. acs.org

Reaction Mechanism Elucidation through Computational Chemistry

Computational methods are invaluable for mapping the potential energy surfaces of chemical reactions, identifying transition states, and determining activation barriers. This provides a deep understanding of reaction mechanisms, selectivity, and kinetics.

Transition State Analysis for Cycloaddition Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a hallmark reaction of conjugated dienes. For the reaction to occur, the diene must adopt the less stable s-cis conformation. Computational transition state analysis can reveal the activation energy of this reaction and explain stereochemical outcomes. The electronic nature of substituents on the diene significantly influences its reactivity. The electron-withdrawing nature of the bromine atoms in this compound would affect its frontier molecular orbitals (HOMO and LUMO) and thus its behavior in cycloaddition reactions. Despite the importance of this reaction class, specific computational studies detailing the transition state analysis for cycloaddition reactions of this compound could not be located in the reviewed literature.

Molecular Electron Density Theory (MEDT) Applications

Molecular Electron Density Theory (MEDT) is a modern theoretical framework used to study organic reactivity, positing that changes in electron density, rather than molecular orbital interactions alone, govern chemical reactions. MEDT has been successfully applied to understand various cycloaddition reactions. An analysis of this compound within the MEDT framework would involve calculating conceptual DFT reactivity indices (e.g., electrophilicity, nucleophilicity) and analyzing the bonding evolution along the reaction pathway. This would provide insight into its reactivity and the mechanism of its reactions. However, no MEDT studies specifically targeting this compound were found in the conducted searches.

Applications of 1,4 Dibromobuta 1,3 Diene in Advanced Organic Synthesis and Materials Science

1,4-Dibromobuta-1,3-diene as a Key Building Block in Organic Synthesis

This compound is a versatile and reactive diene that serves as a valuable building block in a variety of organic transformations. Its structure, featuring two bromine atoms on a conjugated diene framework, allows for a range of reactions, including cross-coupling, cycloadditions, and polymerization. This reactivity makes it a key intermediate in the synthesis of more complex molecules.

The bromine atoms in this compound can be readily displaced by various nucleophiles or can participate in metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings. These reactions enable the introduction of a wide array of substituents onto the butadiene backbone, leading to the formation of highly functionalized dienes and polyenes.

Precursor for the Synthesis of Complex Dienyl Structures and Polyenes

The unique reactivity of this compound makes it an excellent precursor for the synthesis of complex dienyl structures and polyenes. Through sequential and stereoselective cross-coupling reactions, different functional groups can be introduced at the 1 and 4 positions of the diene. This stepwise approach allows for precise control over the final structure of the polyene.

For instance, the palladium-catalyzed coupling of this compound with organoboron or organotin reagents is a powerful method for the construction of conjugated polyenes with defined stereochemistry. These extended π-systems are of significant interest due to their unique photophysical and electronic properties, with applications in areas such as molecular electronics and nonlinear optics.

Role in Dendralene Synthesis and Diene-Transmissive Diels-Alder Sequences

This compound and its derivatives play a crucial role in the synthesis of dendralenes, which are cross-conjugated oligoalkenes. These molecules are of interest for their potential in the rapid generation of molecular complexity. A general synthetic approach to dendralenes involves the twofold palladium-catalyzed Negishi coupling of 1,1-dibromoalkenes with alkenylzinc reagents. rsc.org

Furthermore, dendralenes derived from this compound can participate in diene-transmissive Diels-Alder (DTDA) sequences. lookchem.com In a DTDA reaction, the dendralene acts as a double diene, undergoing two successive [4+2] cycloadditions with dienophiles. lookchem.com This powerful strategy allows for the rapid construction of complex, fused polycyclic systems from relatively simple starting materials. lookchem.comnih.gov The use of different dienophiles in a stepwise manner can lead to the formation of diverse and intricate molecular architectures. lookchem.comanu.edu.au The exalted reactivity of dendralenic dienes makes even challenging intermolecular Diels-Alder reactions, such as those with arynes, possible. lookchem.com

Engineering of Advanced Materials using this compound Derivatives

Synthesis of Luminescent Conjugated Microporous Organic Copolymers

Derivatives of this compound are instrumental in the synthesis of luminescent conjugated microporous organic copolymers (CMPs). acs.orgelsevierpure.com These materials are of great interest due to their potential applications in sensing, catalysis, and optoelectronics.

A notable example involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to create luminescent conjugate microporous copolymers. acs.orgelsevierpure.com By incorporating a small amount (e.g., 1 mol %) of a this compound derivative, such as (1Z,3Z)-1,4-dibromo-1,4-bis(4-(tert-butyl)phenyl)buta-1,3-diene or 4,4'-((1Z,3Z)-1,4-dibromobuta-1,3-diene-1,4-diyl)dibenzaldehyde, into the copolymer structure, the luminescence color can be tuned. acs.orgelsevierpure.com For example, the emission can be shifted from blue to cyan or green. acs.orgelsevierpure.com These copolymers exhibit high BET surface areas (around 1000 m²/g) and good thermal stability. acs.org

Table 1: Properties of Luminescent Conjugated Microporous Copolymers

| Copolymer | Luminescence Color | BET Surface Area (m²/g) |

| LCMP | Blue | ~1000 |

| LCMP-TBD | Cyan | ~1000 |

| LCMP-CHOBD | Green | ~1000 |

| Data sourced from ACS Applied Polymer Materials acs.org |

Design and Functionalization of Microporous Materials

The use of this compound derivatives extends to the broader design and functionalization of microporous materials. The ability to introduce specific functionalities through the diene unit allows for the tailoring of the material's properties for specific applications.

These functionalized microporous polymers, due to their luminescent and electron-rich nature, can be utilized as fluorescence-based sensors. acs.org For instance, they have shown high selectivity in the detection of nitroaromatics like picric acid in the micromolar range. acs.orgelsevierpure.com The quenching of the copolymer's fluorescence upon interaction with the analyte forms the basis of the sensing mechanism. acs.org

Table 2: Stern-Volmer Quenching Constants for Picric Acid Detection

| Copolymer | Ksv (M⁻¹) |

| LCMP | 2.22 x 10⁴ |

| LCMP-TBD | 1.57 x 10⁴ |

| Data sourced from ACS Applied Polymer Materials acs.org |

Future Research Directions and Outlook for 1,4 Dibromobuta 1,3 Diene Chemistry

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 1,4-dibromobuta-1,3-diene often relies on classical halogenation and elimination reactions, which may involve harsh conditions or produce significant waste. The future of its synthesis lies in the development of more efficient, atom-economical, and environmentally benign methodologies.

Another area of exploration is the development of catalytic methods starting from abundant feedstocks. For instance, methods for synthesizing 1,3-dienes from simple starting materials are highly desirable. nih.gov Research into the direct, catalyzed bromination of butadiene or related C4 feedstocks under mild conditions could provide a more direct and sustainable route to the target molecule.

Exploration of New Reactivity Modes and Mechanistic Pathways

The dual functionality of the bromine atoms and the conjugated π-system in this compound opens the door to a wide range of chemical transformations that remain to be explored. Future work should aim to uncover novel reactivity modes beyond its current use in cross-coupling and cycloaddition reactions.

One key area is the exploration of its potential in asymmetric catalysis. For example, the catalytic enantioselective 1,4-diboration of 1,3-dienes has been shown to produce chiral 2-buten-1,4-diols with high enantiomeric purity. nih.gov Investigating the behavior of this compound in similar platinum-catalyzed diboration reactions could lead to novel chiral building blocks with defined stereochemistry at the bromine-bearing carbons.

Furthermore, its reaction with organometallic reagents warrants deeper investigation. The reaction of 1,3-dienes with phenylmanganese carbonyl complexes has been shown to yield complex organometallic structures. rsc.org Studying the interaction of this compound with various transition metal complexes could reveal new mechanistic pathways and provide access to unique organometallic intermediates for further functionalization. The reactivity of its derivatives, such as 1,1,4,4-tetracyanobuta-1,3-dienes (TCBDs) formed from reactions involving tetracyanoethylene (B109619) oxide (TCNEO), also highlights the potential for complex transformations like [3+2] cycloaddition followed by ring-opening. researchgate.netamazonaws.com

Integration of this compound into Advanced Catalytic Cycles

Beyond being a substrate, this compound and its derivatives have the potential to act as key components within catalytic cycles, either as ligands or as precursors to catalytically active species.

Future research could focus on the synthesis of novel 1,4-diaza-1,3-butadiene (DAB) ligands from this compound. DAB ligands are highly versatile in coordination chemistry, capable of stabilizing metals in various oxidation states and have been used extensively in fields like olefin polymerization catalysis. researchgate.netscispace.com The electronic properties of these ligands can be tuned by altering substituents, and incorporating bromine atoms could lead to catalysts with unique reactivity. researchgate.net

Additionally, the diene unit itself can be a critical component of a catalyst's active site. For instance, iron(II) complexes bearing a terpyridine ligand have been studied for the 1,4-polymerization of 1,3-butadiene (B125203), where the diene coordinates to the metal center. researchgate.net Exploring the coordination of this compound to various transition metals could lead to the development of new catalysts for polymerization or other organic transformations. The well-established palladium-catalyzed 1,4-diacetoxylation of 1,3-butadiene could also be adapted, with the bromo-substituents potentially influencing the selectivity and efficiency of such catalytic processes. nih.govosti.gov

Computational Predictions for Rational Design of this compound Derivatives

Computational chemistry offers a powerful tool for accelerating the discovery of new derivatives of this compound with tailored properties. Density Functional Theory (DFT) and other methods can provide deep insights into the molecule's electronic structure, reactivity, and potential applications.

Future research should leverage computational studies to guide the rational design of novel derivatives. For example, Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses, which have been applied to compounds like (1E,3E)-1,4-dinitro-1,3-butadiene, can predict the most reactive sites for electrophilic and nucleophilic attack. mdpi.com Such studies can help in understanding and predicting the regioselectivity of reactions involving this compound.

| Computational Method | Application to Diene Chemistry | Potential for this compound | Reference |

| DFT (B3LYP/6-31G(d)) | Calculation of HOMO-LUMO energies and global reactivity indices for nitrodienes. | Predict reactivity, stability, and electronic properties of new derivatives. | mdpi.comresearchgate.net |

| MEDT | Study of electron density distribution to understand reaction mechanisms. | Elucidate mechanisms of cycloadditions and other reactions. | mdpi.comresearchgate.net |

| Ab initio Calculations | Determination of the most stable conformations of diazabutadienes. | Predict the geometry and conformational preferences of ligands derived from this compound. | scispace.com |

By calculating properties such as the HOMO-LUMO gap, global electrophilicity, and nucleophilicity, researchers can screen potential derivatives for specific applications, such as in electronic materials or as ligands in catalysis, before committing to challenging synthetic work. mdpi.com This predictive power is crucial for designing derivatives with optimized electronic and optical properties.

Expanding Applications in Materials Science and Functional Molecule Synthesis

The conjugated backbone and the presence of reactive C-Br bonds make this compound an attractive scaffold for the synthesis of advanced materials and complex functional molecules.

In materials science, future efforts will likely focus on incorporating this diene into conjugated polymers and organic electronic materials. Substituted butadienes, like 1,4-diphenyl-1,3-butadiene, are already explored for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.ai The bromine atoms in this compound provide convenient handles for post-polymerization functionalization or for directing the self-assembly of materials. There is also significant interest in silicon analogues of polyenes (persilapolyenes) for their potential in nonlinear optics, suggesting that bromine-functionalized silapolyenes derived from this compound could exhibit novel properties. researchgate.net

The synthesis of push-pull chromophores is another promising direction. researchgate.netamazonaws.com The diene can act as a π-conjugated bridge between electron-donating and electron-withdrawing groups. The bromine atoms can be substituted via cross-coupling reactions to install a variety of functional groups, allowing for the fine-tuning of the molecule's absorption and emission properties for applications in dyes, sensors, and nonlinear optics.

| Application Area | Relevant Diene Derivative | Future Goal for this compound | Reference |

| Organic Electronics | 1,4-Diphenyl-1,3-butadiene | Synthesis of polymers for OLEDs and OFETs. | ontosight.ai |

| Nonlinear Optics | Push-pull 1,1,4,4-tetracyanobuta-1,3-dienes (TCBDs) | Design and synthesis of novel push-pull systems. | researchgate.netamazonaws.com |

| Advanced Materials | Tetrasila-1,3-dienes | Creation of novel organosilicon materials with unique electronic properties. | researchgate.net |

| Polymer Chemistry | 1,3-Butadiene | Use as a monomer in controlled polymerization reactions to create functional polymers. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,4-Dibromobuta-1,3-diene, and how can regioselectivity be controlled?

- Methodological Answer : Synthesis typically involves bromination of buta-1,3-diene derivatives. For regioselective bromination, controlled reaction conditions (e.g., solvent polarity, temperature, and stoichiometry) are critical. Computational modeling (e.g., DFT) can predict bromine addition patterns by analyzing electron density distribution and transition states . Experimental validation includes monitoring reaction progress via gas chromatography (GC) or NMR spectroscopy .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm bromine positions and diene geometry.

- Mass spectrometry (MS) for molecular weight verification.

- Infrared (IR) spectroscopy to identify C-Br stretching vibrations (~500–600 cm⁻¹).

- Gas chromatography (GC) for purity assessment, coupled with kinetic studies to monitor degradation or side reactions .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- In case of exposure:

- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.

- Skin contact : Wash with water for 15 minutes; remove contaminated clothing .

- Store in airtight containers away from light to prevent decomposition.

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) be used to study reaction mechanisms involving this compound?

- Methodological Answer : Isotopic analogs (e.g., 1,4-Dibromobutane-1,1,4,4-D₄) enable kinetic isotope effect (KIE) studies. For example:

- Deuterium substitution at specific positions can reveal whether C-Br bond cleavage is rate-determining in elimination or substitution reactions.

- Mass spectrometry tracks isotopic distribution in metabolites or degradation products .

Q. What computational tools are effective for predicting the reactivity of this compound in cycloaddition reactions?

- Methodological Answer :

- Molecular Electron Density Theory (MEDT) assesses regioselectivity and periselectivity in [4+2] or [2+2] cycloadditions.

- Potential Energy Surface (PES) analysis identifies transition states and intermediates using software like Gaussian or MOPAC.

- ADME/PASS simulations predict metabolic pathways and toxicity profiles of reaction products .

Q. How do solvent effects influence the dimerization kinetics of this compound?

- Methodological Answer :

- Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, favoring stepwise mechanisms.

- Non-polar solvents (e.g., hexane) promote concerted pathways.

- Kinetic studies using GC or calorimetry quantify activation parameters (ΔH‡, ΔS‡) under varied solvent conditions .

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.